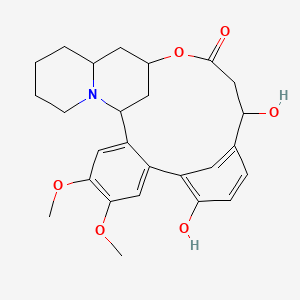

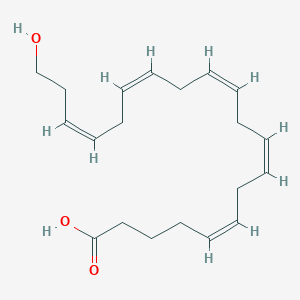

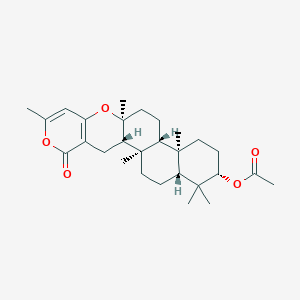

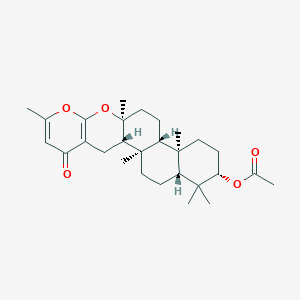

![molecular formula C50H99NO3 B3026360 N-[(1S,2R,3E)-2-羟基-1-(羟甲基)-3-十七碳烯-1-基]-三十二烷酰胺 CAS No. 34227-73-1](/img/structure/B3026360.png)

N-[(1S,2R,3E)-2-羟基-1-(羟甲基)-3-十七碳烯-1-基]-三十二烷酰胺

描述

“N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide” is a bioactive sphingolipid . It is an endogenous ceramide generated by ceramide synthase 6 . It has been found to increase in a time-dependent manner during nutrient-deprivation-induced necroptosis in MEF cells .

Molecular Structure Analysis

The molecular formula of this compound is C32H63NO3 . The InChi Code is InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 509.9 . Its solubility in DMF is 0.15 mg/mL .科学研究应用

Cell Biology and Cell Death:

C14 ceramide is an endogenous ceramide generated by ceramide synthase 6. During nutrient-deprivation-induced necroptosis in cells, C14 ceramide levels increase in a time-dependent manner . Understanding its role in cell death pathways can have implications for disease treatment and drug development.

Metabolic Diseases (Diabetes and Obesity):

In obese patients, C14 ceramide plasma levels decrease following a 12-week supervised exercise training program. These reduced levels correlate positively with weight and fat loss and negatively with increased insulin sensitivity . Investigating C14 ceramide’s impact on metabolic pathways may lead to novel therapeutic approaches for diabetes and obesity.

Neurodegenerative Disorders (Parkinson’s Disease and Memory Deficits):

Interestingly, plasma C14 ceramide levels are higher in Parkinson’s disease patients with dementia compared to those without dementia. Moreover, higher levels are correlated with deficits in memory . Further research into the role of C14 ceramide in neurodegeneration could provide insights into disease mechanisms and potential interventions.

Lipid Biochemistry and Sphingolipids:

C14 ceramide is part of the sphingolipid family. Investigating its specific properties and interactions within lipid membranes can enhance our understanding of lipid metabolism and signaling pathways .

Behavioral Neuroscience and Learning & Memory:

Given its impact on memory deficits, C14 ceramide may be relevant in behavioral neuroscience. Studying its effects on learning and memory processes could uncover new avenues for cognitive enhancement or therapeutic strategies .

Drug Delivery Systems and Biomaterial Synthesis:

C14 ceramide’s unique structure makes it a potential candidate for drug delivery systems and biomaterials. Researchers can explore its use in liposomal formulations or as a component of lipid-based carriers for targeted drug delivery.

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dotriacontanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-50(54)51-48(47-52)49(53)45-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h43,45,48-49,52-53H,3-42,44,46-47H2,1-2H3,(H,51,54)/b45-43+/t48-,49+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQBXENBHQWWAY-SDOSYGGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

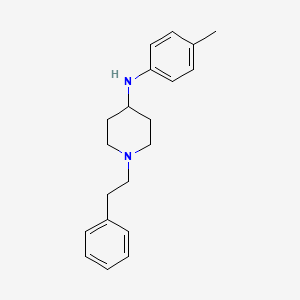

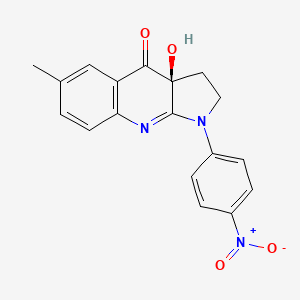

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

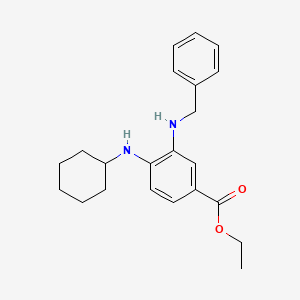

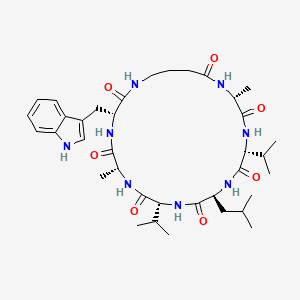

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

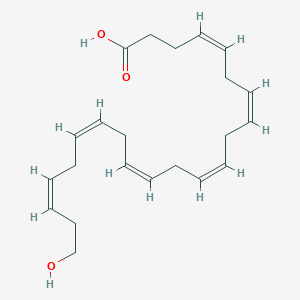

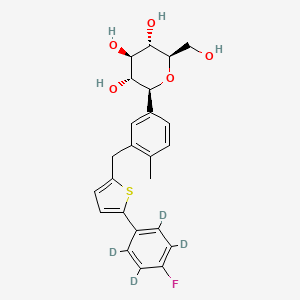

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)